molecular formula C15H11BrN2O B2976757 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 688057-69-4

4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2976757
CAS No.: 688057-69-4
M. Wt: 315.17
InChI Key: FHDQWWYLOLAEEY-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that features an imidazolone core substituted with a bromophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-bromobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized to the imidazolone structure under acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolones and imidazolidines, which can be further functionalized for specific applications .

Scientific Research Applications

4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both bromophenyl and phenyl groups, which confer distinct electronic and steric properties. These properties enhance its versatility in various chemical reactions and its potential as a lead compound in drug discovery .

Properties

IUPAC Name

5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-18(15(19)17-14)13-4-2-1-3-5-13/h1-10H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDQWWYLOLAEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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